Cas no 106412-36-6 (tert-butyl 2-oxoazepane-1-carboxylate)

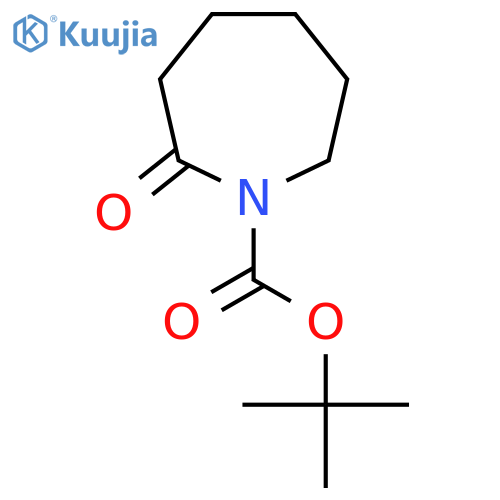

106412-36-6 structure

商品名:tert-butyl 2-oxoazepane-1-carboxylate

CAS番号:106412-36-6

MF:C11H19NO3

メガワット:213.273463487625

MDL:MFCD03265235

CID:127114

PubChem ID:11424412

tert-butyl 2-oxoazepane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Azepine-1-carboxylicacid, hexahydro-2-oxo-, 1,1-dimethylethyl ester

- tert-butyl 2-oxoazepane-1-carboxylate

- 1-(tert-butoxycarbonyl)-1-azacycloheptan-2-one

- 1-Boc-2-oxohexamethyleneimine

- 1-Boc-aza-2-cycloheptanone

- A-caprolactam

- N-(tert-butyloxycarbonyl)-2-oxo-azepane

- N-Boc-

- N-Boc-2-azepanone

- N-Boc-caprolactam

- N-Boc-ε-caprolactaM

- tert-Butyl-2-oxoazepane-1-carboxylate

- N-BOC-CYCLOHEXAMIDE

- 1-Boc-2-oxoazepane

- CS-0079206

- N-Boc-epsilon-caprolactam, 97%

- DTXSID20465430

- AKOS015960214

- s12102

- EN300-135718

- AS-54561

- SCHEMBL5421438

- N-Boc-epsilon-caprolactam

- t-Butyl 2-oxoazepane-1-carboxylate

- MFCD03265235

- 106412-36-6

-

- MDL: MFCD03265235

- インチ: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h4-8H2,1-3H3

- InChIKey: GJZYNYJIBDCRFC-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C(CCCCC1)=O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 227.15200

- どういたいしつりょう: 213.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.6Ų

- 互変異性体の数: 2

じっけんとくせい

- 密度みつど: 1.038 g/mL at 25 °C

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.468

- PSA: 55.40000

- LogP: 3.00890

tert-butyl 2-oxoazepane-1-carboxylate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335-H400

- 警告文: P261-P273-P305+P351+P338

- 危険物輸送番号:UN 3082 9 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38-50

- セキュリティの説明: 26-61

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl 2-oxoazepane-1-carboxylate 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

tert-butyl 2-oxoazepane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-135718-1.0g |

tert-butyl 2-oxoazepane-1-carboxylate |

106412-36-6 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-135718-2.5g |

tert-butyl 2-oxoazepane-1-carboxylate |

106412-36-6 | 95% | 2.5g |

$90.0 | 2023-02-15 | |

| Enamine | EN300-135718-10.0g |

tert-butyl 2-oxoazepane-1-carboxylate |

106412-36-6 | 95% | 10.0g |

$151.0 | 2023-02-15 | |

| TRC | B811485-50mg |

tert-Butyl 2-Oxoazepane-1-carboxylate |

106412-36-6 | 50mg |

$ 50.00 | 2022-06-01 | ||

| eNovation Chemicals LLC | Y1242193-1g |

N-Boc-e-caprolactam |

106412-36-6 | 95% | 1g |

$305 | 2024-06-07 | |

| Chemenu | CM300366-25g |

tert-Butyl 2-oxoazepane-1-carboxylate |

106412-36-6 | 97% | 25g |

$1262 | 2022-06-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T69520-50g |

tert-Butyl 2-oxoazepane-1-carboxylate |

106412-36-6 | 95% | 50g |

¥15430.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15494-1G |

tert-butyl 2-oxoazepane-1-carboxylate |

106412-36-6 | 95% | 1g |

¥ 858.00 | 2023-03-31 | |

| Chemenu | CM300366-10g |

tert-Butyl 2-oxoazepane-1-carboxylate |

106412-36-6 | 97% | 10g |

$274 | 2023-02-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 719706-5G |

tert-butyl 2-oxoazepane-1-carboxylate |

106412-36-6 | 5g |

¥1163.89 | 2023-11-26 |

tert-butyl 2-oxoazepane-1-carboxylate 関連文献

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

106412-36-6 (tert-butyl 2-oxoazepane-1-carboxylate) 関連製品

- 85909-08-6(tert-Butyl 2-oxopyrrolidine-1-carboxylate)

- 85908-96-9(tert-butyl 2-oxopiperidine-1-carboxylate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:106412-36-6)tert-butyl 2-oxoazepane-1-carboxylate

清らかである:99%

はかる:25g

価格 ($):481.0